molecular formula C21H16FN3OS B1243002 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide

6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide

Cat. No.: B1243002
M. Wt: 377.4 g/mol
InChI Key: QBATWTOFDFHEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SB-782443 involves the preparation of 6-phenylnicotinamide derivatives. The synthetic route includes the reaction of 4-fluorophenylboronic acid with 2-methyl-5-bromobenzothiazole under Suzuki coupling conditions to form the intermediate compound. This intermediate is then reacted with 6-chloronicotinoyl chloride to yield SB-782443 . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents under controlled temperatures.

Chemical Reactions Analysis

SB-782443 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert SB-782443 to its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and nicotinamide moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

SB-782443 exerts its effects by antagonizing the TRPV1 receptor. TRPV1 is a non-selective cation channel that responds to noxious heat, vanilloids, and extracellular protons. By inhibiting TRPV1, SB-782443 blocks the influx of calcium ions, thereby reducing the sensation of pain. This mechanism is particularly effective in inflammatory pain models .

Comparison with Similar Compounds

SB-782443 is unique among TRPV1 antagonists due to its high potency and favorable pharmacokinetic profile. Similar compounds include:

Properties

Molecular Formula

C21H16FN3OS

Molecular Weight

377.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C21H16FN3OS/c1-12-17(8-9-18(23-12)14-3-5-15(22)6-4-14)21(26)25-16-7-10-20-19(11-16)24-13(2)27-20/h3-11H,1-2H3,(H,25,26)

InChI Key

QBATWTOFDFHEDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)SC(=N4)C

Synonyms

6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide
SB 782443
SB-782443
SB782443

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-methylbenzothiazole dihydrochloride (98 mg, 0.41 mmol), 6-(4-fluorophenyl)-2-methylnicotinic acid (D3) (96 mg, 0.42 mmol), 1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide hydrochloride (119 mg, 0.62 mmol) and 4-dimethylaminopyridine (25 mg, 0.21 mmol) in DCM (2 ml) were stirred at room temperature overnight. The reaction mixture was purified directly by column chromatography, eluting with a 0-10% MeOH/DCM gradient to give the title compound as a white solid. 1H NMR (400 MHz, DMSO) δ (ppm): 8.42 (d, 1H), 8.21 (dd, 2H), 8.02 (d, 1H), 7.98 (d, 1H), 7.94 (d, 1H), 7.71 (dd, 1H), 7.34 (t, 2H), 2.80 (s, 3H), 2.67 (s, 3H). MS(ES): MH+ 378, M−H+ 376.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
96 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide hydrochloride
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.